molecular formula C27H22N2O5S B11624470 (E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

Cat. No.: B11624470
M. Wt: 486.5 g/mol
InChI Key: VZSIAGNFWGEJIS-ZNTNEXAZSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a dimethoxyphenyl group, a hydroxy group, and a methylbenzoyl group

Properties

Molecular Formula

C27H22N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H22N2O5S/c1-15-8-10-16(11-9-15)24(30)22-23(18-13-12-17(33-2)14-20(18)34-3)29(26(32)25(22)31)27-28-19-6-4-5-7-21(19)35-27/h4-14,23,30H,1-3H3/b24-22+

InChI Key

VZSIAGNFWGEJIS-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=C(C=C(C=C5)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=C(C=C(C=C5)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the dimethoxyphenyl group, and finally the addition of the hydroxy and methylbenzoyl groups. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The benzothiazole ring can be reduced under certain conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methoxy groups may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic applications. This may include the development of new drugs for the treatment of various diseases, such as cancer, infections, and inflammatory conditions.

Industry

In industry, 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may be used in the production of advanced materials, such as polymers, dyes, and electronic components. Its unique properties can contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 1-(1,3-BENZOTHIAZOL-2-YL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features

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